7-Bromoisoquinoline
Overview
Description
7-Bromoisoquinoline is a synthetic intermediate useful for pharmaceutical synthesis.
Mechanism of Action
Target of Action
7-Bromoisoquinoline is a biochemical reagent
Mode of Action
As a biochemical reagent, it may interact with various biological targets, but the exact nature of these interactions and the resulting changes are yet to be determined .
Biochemical Pathways
It’s known that quinolines and isoquinolines, to which this compound belongs, are important components of antimicrobial drugs . They often act as ligands, being introduced into other parent nuclei, and have shown excellent performance in anti-inflammatory, antiviral, and anticancer activities . .
Result of Action
As a biochemical reagent, it may have various effects depending on the context of its use .
Action Environment
It’s known that the compound should be stored in a sealed and dry environment at room temperature .
Biological Activity
7-Bromoisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a bromine atom at the 7-position of the isoquinoline ring. Its molecular formula is , with a molecular weight of approximately 224.05 g/mol. The unique structural features of this compound contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to:
- Inhibition of Enzymatic Activity : this compound may inhibit specific enzymes involved in cellular processes, such as those related to cancer progression or microbial resistance.
- Modulation of Signaling Pathways : The compound can affect signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis, which are crucial in cancer biology.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Properties
Research has indicated that this compound possesses significant anticancer activity. For example, it has been shown to induce apoptosis in various cancer cell lines through the modulation of apoptotic proteins such as Bcl-2 and Bax. A study demonstrated that treatment with this compound led to increased levels of cleaved caspase-3, indicating the activation of the apoptotic pathway in human ovarian cancer cells (SKOV3) .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
SKOV3 | 10 | Induction of apoptosis via caspase activation |
HCT-15 | 15 | Cell cycle arrest and apoptosis induction |
A549 | 12 | Modulation of p53 pathway leading to apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that this compound exhibits inhibitory effects against various bacterial strains. The mechanism appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .
Case Studies
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of isoquinoline derivatives, including this compound, researchers found that it exhibited higher potency against human cancer cell lines compared to standard chemotherapeutic agents. This suggests potential for development as an alternative treatment option .
- In Vivo Studies : An investigation using zebrafish models demonstrated the efficacy of this compound in reducing tumor size and improving survival rates in treated subjects, further supporting its therapeutic potential .
Future Directions
The promising biological activities of this compound warrant further investigation into its pharmacological properties and mechanisms of action. Future research could focus on:
- Synthesis of Derivatives : Exploring modifications to enhance efficacy and reduce toxicity.
- Clinical Trials : Conducting trials to evaluate safety and effectiveness in humans.
- Mechanistic Studies : Elucidating detailed mechanisms underlying its anticancer and antimicrobial actions.
Properties
IUPAC Name |
7-bromoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABRXLINDSPGDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482729 | |
Record name | 7-Bromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58794-09-5 | |
Record name | 7-Bromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromoisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is novel about the presented method for synthesizing 7-Bromoisoquinoline compared to previous approaches?
A1: The research article [] introduces a novel method for preparing this compound that utilizes a diazotization and bromine exchange reaction in a non-aqueous solvent. This approach offers several advantages over traditional methods:
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